molecular formula C13H10F3NO2S B13754630 [4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid

[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid

Cat. No.: B13754630
M. Wt: 301.29 g/mol
InChI Key: NSKWFLSZQYWUNI-UHFFFAOYSA-N
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Description

2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid is an organic compound that features a thiophene ring substituted with a trifluoromethylphenylamino group and an acetic acid moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-(trifluoromethyl)aniline and 3-bromothiophene.

    Step 1: The 3-(trifluoromethyl)aniline undergoes a nucleophilic aromatic substitution with 3-bromothiophene in the presence of a base such as potassium carbonate and a palladium catalyst to form the intermediate 3-(trifluoromethyl)phenylamino-thiophene.

    Step 2: The intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like sodium hydride to introduce the acetic acid group, yielding the final product.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thiophene ring provides a stable scaffold for interaction. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-2-yl)acetic acid: Similar structure but with the acetic acid group at a different position on the thiophene ring.

    4-(Trifluoromethyl)phenylacetic acid: Lacks the thiophene ring but retains the trifluoromethylphenyl and acetic acid moieties.

    3-(Trifluoromethyl)phenylthiophene: Lacks the acetic acid group but retains the trifluoromethylphenyl and thiophene moieties.

Uniqueness: The presence of both the trifluoromethylphenylamino group and the acetic acid moiety on the thiophene ring makes 2-(4-{[3-(Trifluoromethyl)phenyl]amino}thiophen-3-yl)acetic acid unique. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications.

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)anilino]thiophen-3-yl]acetic acid

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)9-2-1-3-10(5-9)17-11-7-20-6-8(11)4-12(18)19/h1-3,5-7,17H,4H2,(H,18,19)

InChI Key

NSKWFLSZQYWUNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CSC=C2CC(=O)O)C(F)(F)F

Origin of Product

United States

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